![molecular formula C7H11ClN2O2S B2707891 Methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride CAS No. 1379327-69-1](/img/structure/B2707891.png)
Methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride
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Overview
Description
“Methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride” is a highly reactive monomer due to the presence of the methacrylate group, which enables it to undergo both free radical polymerization and other polymerization reactions . It is widely used in biomedical research and as a crosslinking agent for hydrogels and other biomaterials .
Synthesis Analysis
The synthesis of “Methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride” involves the use of 2-aminothiazoles, which are significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues .Molecular Structure Analysis
The molecular structure of “Methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride” is represented by the formulaH2C=C(CH3)CO2CH2CH2NH2 · HCl
. Chemical Reactions Analysis
“Methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride” is a highly reactive monomer due to the presence of the methacrylate group, which enables it to undergo both free radical polymerization and other polymerization reactions .Physical And Chemical Properties Analysis
“Methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride” is a solid substance with a melting point range of 102 - 110 °C (lit.) . It is stored at a temperature of 2-8°C .Scientific Research Applications
- Polymer Synthesis : It serves as a monomer in the synthesis of poly(2-aminoethylmethacrylate) , a biocompatible cationic polymer. This polymer finds applications in drug delivery, tissue engineering, and wound healing .
- Hydrogels : Researchers modify hyaluronic acid (HA) with 2-Aminoethyl methacrylate (AEMA) to create hydrogels. These hydrogels exhibit tunable swelling, degradation, and rheological properties. They maintain the native spherical and stemness characteristics of human dental pulp stem cells (DPSCs) .
Biomedical Research and Biomaterials
Hydrogel Development
Mechanism of Action
Target of Action
Methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride is a highly reactive monomer due to the presence of the methacrylate group . It is primarily targeted towards the production of polymers and copolymers that are utilized in a wide range of applications, including coatings, adhesives, and medical devices .
Mode of Action
The compound, Methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride, interacts with its targets through both free radical polymerization and other polymerization reactions . This interaction results in the formation of polymers and copolymers that are used in various applications .
Biochemical Pathways
The biochemical pathways affected by Methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride involve the synthesis of poly (2-aminoethylmethacrylate), a biocompatible cationic polymer widely used in the biomedical field . The downstream effects include the production of homo and copolymer brushes of the compound, which can be used to tune the electrochemical properties of silicon wafers .
Pharmacokinetics
Due to its biocompatibility and low toxicity, it is widely used in biomedical research .
Result of Action
The molecular and cellular effects of Methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride’s action include the production of polymers and copolymers that are utilized in a wide range of applications, including coatings, adhesives, and medical devices . It is also used as a crosslinking agent for hydrogels and other biomaterials .
Action Environment
Safety and Hazards
Future Directions
“Methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride” has great potential for clinical applications in regenerative medicine and other therapeutic remedies after further optimization in the future . Its wide range of biological activities and structural variations have attracted attention among medicinal chemists .
properties
IUPAC Name |
methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.ClH/c1-11-7(10)5-4-9-6(12-5)2-3-8;/h4H,2-3,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGFTIBIURXEPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(S1)CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1379327-69-1 |
Source
|
Record name | methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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